1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, trifluoromethylthio, and benzene functional groups
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:
Bromination of Benzene: The initial step involves the bromination of benzene to introduce bromine atoms at specific positions on the ring.
Introduction of Trifluoromethylthio Group:
Attachment of Bromopropyl Group: The final step involves the attachment of the bromopropyl group to the benzene ring through a series of substitution reactions.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.
Analyse Chemischer Reaktionen
1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(3-bromopropyl)benzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-Bromo-3-(trifluoromethylthio)benzene: Lacks the bromopropyl group, leading to different applications and reactivity.
4-(3-Bromopropyl)-3-(trifluoromethylthio)benzene: Lacks the bromine atom at the 1-position, affecting its chemical behavior.
Eigenschaften
Molekularformel |
C10H9Br2F3S |
---|---|
Molekulargewicht |
378.05 g/mol |
IUPAC-Name |
4-bromo-1-(3-bromopropyl)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9Br2F3S/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
UMLGMODASWHACM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)SC(F)(F)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.